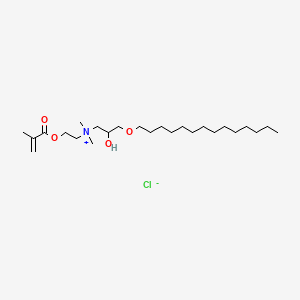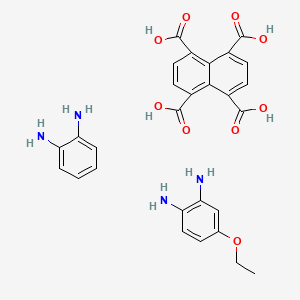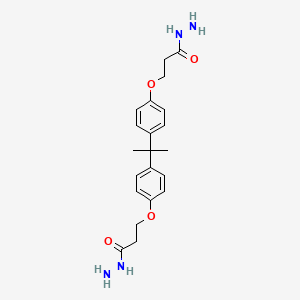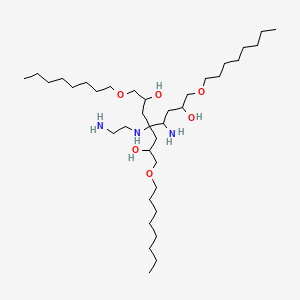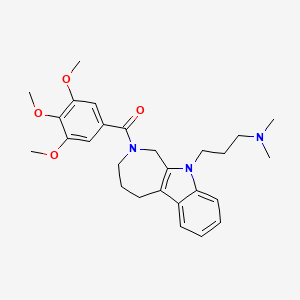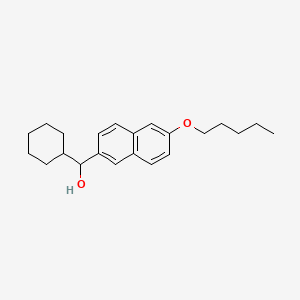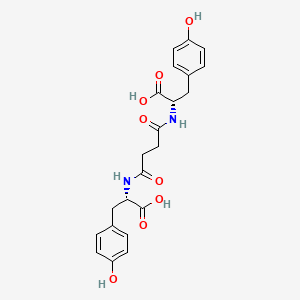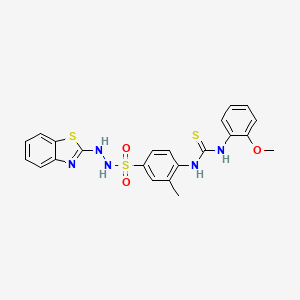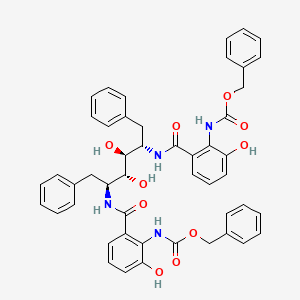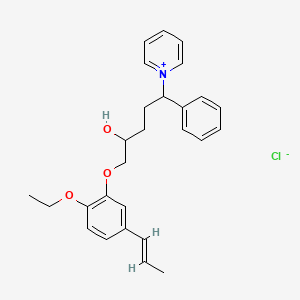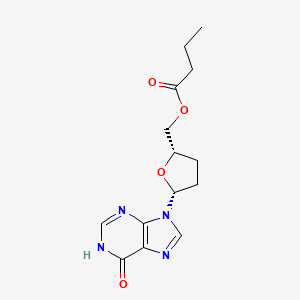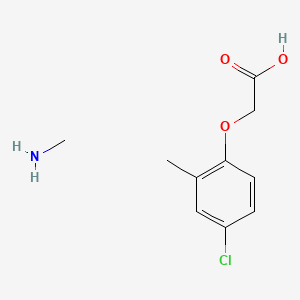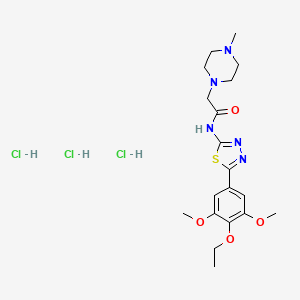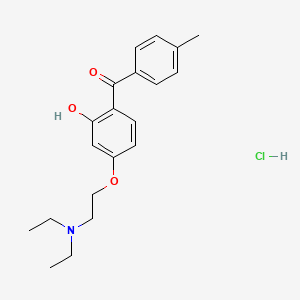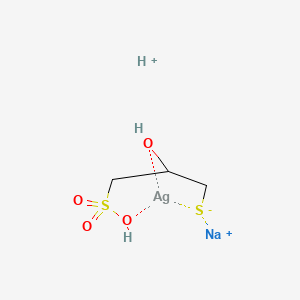
Einecs 304-066-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-066-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 304-066-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction replaces one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are utilized in various applications .
Scientific Research Applications
Einecs 304-066-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biochemical studies and experiments.
Medicine: Investigated for potential therapeutic uses and pharmaceutical applications.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 304-066-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Detailed information on the molecular targets and pathways is essential for understanding its full range of effects .
Comparison with Similar Compounds
Einecs 304-066-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl nitrite: (Einecs 203-770-8)
Bismuth tetroxide: (Einecs 234-985-5)
Mercurous oxide: (Einecs 239-934-0)
These compounds share certain chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound .
Properties
CAS No. |
94233-34-8 |
|---|---|
Molecular Formula |
C3H8AgNaO4S2+ |
Molecular Weight |
303.1 g/mol |
IUPAC Name |
sodium;hydron;2-hydroxy-3-sulfopropane-1-thiolate;silver |
InChI |
InChI=1S/C3H8O4S2.Ag.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;;+1 |
InChI Key |
RXCOXWMLQDMQMA-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C(C(CS(=O)(=O)O)O)[S-].[Na+].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


